molecular formula C10H12N4O2 B2633998 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 2034329-47-8

2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2633998
CAS No.: 2034329-47-8
M. Wt: 220.232
InChI Key: WUFYDGVJUIEIDL-UHFFFAOYSA-N
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Description

2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of acylhydrazines with nitriles to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and pyrimidine-based molecules. Examples are:

Uniqueness

The uniqueness of 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the 1,2,4-oxadiazole ring enhances its potential for diverse applications .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-4-8-13-9(16-14-8)7-5-11-10(15-2)12-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFYDGVJUIEIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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